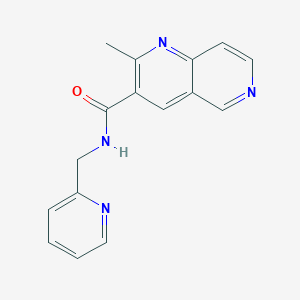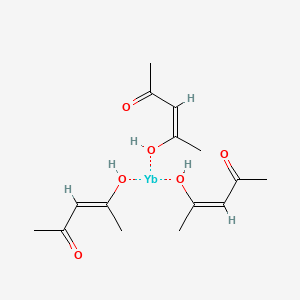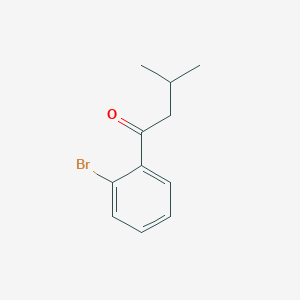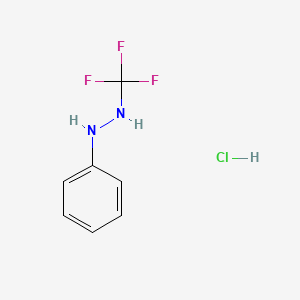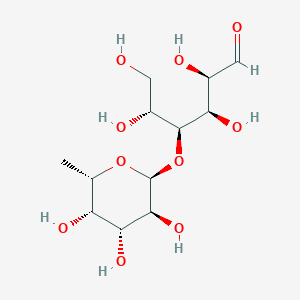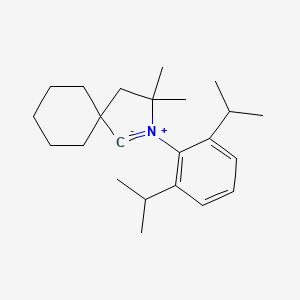
(CAAC-Cy)Rh(COD)Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (CAAC-Cy)Rh(COD)Cl is a rhodium complex with the chemical name [2-[2,6-bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azaspiro[4.5]dec-1-ylidene]chloro[(1,2,5,6-η)-1,5-cyclooctadiene]rhodium . This compound is known for its selective hydrogenation capabilities, particularly in the hydrogenation of arenes, including fluoroarenes, to produce all-cis-multifluorinated cycloalkanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (CAAC-Cy)Rh(COD)Cl involves the reaction of free cyclic (amino)(alkyl)carbene (CAAC) with rhodium complexes such as [Rh(COD)Cl]2 . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and specific temperatures to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (CAAC-Cy)Rh(COD)Cl primarily undergoes hydrogenation reactions. It is a selective hydrogenation catalyst used for the hydrogenation of various arenes, including fluoroarenes . The compound can also facilitate the hydrogenation of aromatic ketones and phenols .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically require hydrogen gas and are conducted under specific pressure and temperature conditions. The presence of the rhodium complex as a catalyst is crucial for the selective hydrogenation process .
Major Products: The major products formed from the hydrogenation reactions catalyzed by this compound include all-cis-multifluorinated cycloalkanes and saturated heterocycles . These products are valuable for further derivatization and applications in various fields.
Applications De Recherche Scientifique
(CAAC-Cy)Rh(COD)Cl has several scientific research applications:
Mécanisme D'action
The mechanism of action of (CAAC-Cy)Rh(COD)Cl involves the coordination of the rhodium center with the cyclic (amino)(alkyl)carbene ligand, which enhances the catalytic activity of the complex . The strong σ-donating properties of the CAAC ligand facilitate the reduction of aromatic ketones and phenols by reducing the aryl groups . This unique catalytic activity allows for the selective hydrogenation of various substrates under mild conditions .
Comparaison Avec Des Composés Similaires
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness: (CAAC-Cy)Rh(COD)Cl stands out due to its high selectivity in hydrogenation reactions and its ability to produce all-cis-multifluorinated cycloalkanes . The presence of the cyclic (amino)(alkyl)carbene ligand enhances its catalytic properties, making it more effective than other similar rhodium complexes .
Propriétés
Formule moléculaire |
C23H35N |
|---|---|
Poids moléculaire |
325.5 g/mol |
InChI |
InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3 |
Clé InChI |
JMRDSOGPCPPHML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
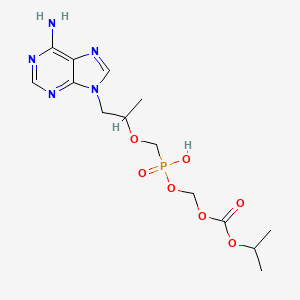
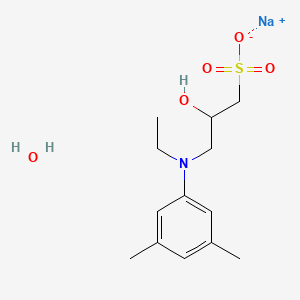
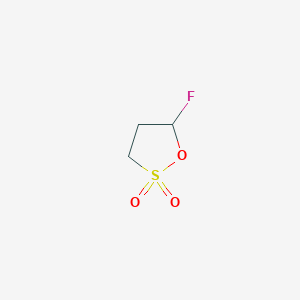

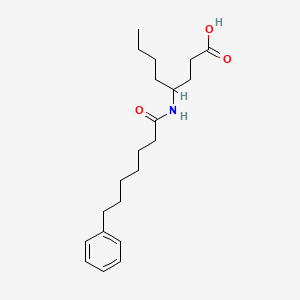
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
